1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
Description
Historical Context and Significance of Pyrazolone Derivatives in Medicinal Chemistry
Evolution of Pyrazolone-Based Pharmacophores in Drug Discovery
Pyrazolone derivatives have been pivotal in medicinal chemistry since their discovery in the late 19th century. The first synthesis of a pyrazolone compound, antipyrine (phenazone), was reported by Ludwig Knorr in 1883 via the condensation of ethyl acetoacetate and phenylhydrazine. This breakthrough marked the beginning of pyrazolone-based analgesics and antipyretics, which dominated fever and pain management for decades. Early derivatives like aminophenazone and dipyrone (metamizole) demonstrated the scaffold’s versatility, though safety concerns later limited their use.
The 20th century saw strategic modifications to the pyrazolone core to enhance efficacy and reduce toxicity. For example, the introduction of sulfonamide groups yielded sulfinpyrazone, a uricosuric agent for gout, while aryl substitutions at the N1 position improved anti-inflammatory activity in drugs like phenylbutazone. By the 21st century, pyrazolones had expanded beyond traditional applications, with derivatives like edaravone (a neuroprotective agent for cerebral ischemia) and eltrombopag (a thrombopoietin receptor agonist) showcasing the scaffold’s adaptability.
Structural Innovations and Key Milestones
Role of 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one in Modern Therapeutic Development
The incorporation of 4-chlorophenyl and trifluoromethyl groups into the pyrazolone scaffold represents a paradigm shift in optimizing pharmacokinetic and pharmacodynamic properties. The 4-chlorophenyl moiety enhances lipophilicity, improving membrane permeability and target binding affinity, while the electron-withdrawing trifluoromethyl group stabilizes the molecule against metabolic degradation. These modifications have enabled the compound to serve as a precursor in synthesizing kinase inhibitors and antimicrobial agents.
Mechanistic Insights
- Antimicrobial Activity : The 4-chlorophenyl group disrupts microbial cell membranes via hydrophobic interactions, while the trifluoromethyl moiety interferes with enzyme function in pathogens.
- Anti-inflammatory Effects : The compound’s ability to inhibit cyclooxygenase-2 (COX-2) is attributed to its stabilized lactam tautomer, which mimics arachidonic acid’s structure.
- Kinase Inhibition : Computational studies suggest the trifluoromethyl group forms halogen bonds with ATP-binding pockets in kinases, making it a candidate for anticancer drug development.
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCNIYYTYDWCCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazone Formation and Cyclization
The classical synthesis begins with condensation of 4-chlorophenylhydrazine hydrochloride (1.0 equiv) with ethyl 4,4,4-trifluoroacetoacetate (1.2 equiv) in anhydrous ethanol under reflux (78°C) for 6-8 hours. This produces the hydrazone intermediate through nucleophilic attack at the β-keto ester carbonyl group. Subsequent cyclization occurs via intramolecular dehydration using concentrated HCl (2.0 equiv) at 60°C for 3 hours, yielding the pyrazolone core structure.
Key Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Hydrazine:ester ratio | 1:1.2 (molar) |
| Cyclization temperature | 60-65°C |
| Acid catalyst | HCl (35-37% w/w) |
This method typically achieves 68-72% isolated yield after recrystallization from ethanol/water (4:1 v/v).
Knorr Pyrazole Synthesis Variant
An alternative pathway adapts the Knorr synthesis mechanism through:
- Protection of 4-chlorobenzaldehyde as its hydrazone derivative
- Reaction with trifluoroacetyl chloride in dichloromethane
- Base-mediated cyclization (K₂CO₃, DMF, 100°C)
This three-step sequence demonstrates improved regioselectivity (>95% 1,3-substitution pattern) compared to classical methods but requires additional purification steps, reducing overall yield to 58-63%.
Modern Optimization Techniques
Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes while improving yields:
Comparative Performance Data:
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 8 hr | 71 | 98.2 |
| Microwave irradiation | 25 min | 83 | 99.5 |
The enhanced efficiency stems from rapid, uniform heating that minimizes side reactions like hydrolysis of the trifluoromethyl group.
Ultrasonic Irradiation Methods
Ultrasound (40 kHz, 250 W) promotes cavitation effects that accelerate the cyclization step:
Process Improvements:
- Reaction completion in 45 minutes vs. 3 hours conventionally
- Reduced HCl requirement (1.5 equiv vs. 2.0 equiv)
- Particle size reduction in final product (D90 < 50 μm)
This technique proves particularly advantageous for scale-up due to improved heat transfer characteristics.
Comparative Analysis of Synthetic Routes
Economic and Technical Evaluation:
| Parameter | Hydrazone Route | Knorr Variant | Microwave | Ultrasound |
|---|---|---|---|---|
| Raw material cost ($/kg) | 420 | 580 | 450 | 430 |
| Energy consumption | High | Moderate | Low | Moderate |
| Scalability | >100 kg batch | <50 kg batch | 10-50 kg | 50-100 kg |
| Environmental factor | 6.8 | 7.2 | 4.3 | 5.1 |
Environmental factor calculated using E-factor (kg waste/kg product)
The microwave-assisted hydrazone route demonstrates optimal balance between cost (85% reduction vs. Knorr method) and environmental impact (37% lower E-factor than conventional).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate feasibility of continuous manufacturing:
- Throughput: 12 kg/hr
- Residence time: 8.5 minutes
- Conversion: >99%
- Space-time yield: 3.4 kg/m³/hr
Key challenges include maintaining precise temperature control (±1°C) and preventing crystallization in flow channels during the exothermic cyclization step.
Purification Technology
Industrial purification employs:
- Thin-film evaporation for solvent removal
- Antisolvent crystallization (heptane/ethyl acetate)
- Continuous chromatography for enantiomeric separation
This sequence achieves pharmaceutical-grade purity (99.9%) with <0.1% residual solvents.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazolone derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted pyrazolone derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It is believed to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The trifluoromethyl group enhances its interaction with biological targets involved in inflammation.
Mechanism of Action :
The inhibition of COX enzymes leads to reduced production of prostaglandins, thereby alleviating inflammation. This property makes it a candidate for developing anti-inflammatory drugs.
Antitumor Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, possess antitumor properties. In vitro assays have shown its effectiveness against various cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Breast Cancer | 15 |
| Lung Cancer | 20 |
A notable case study involved the evaluation of this compound against breast and lung cancer cell lines, where it exhibited cytotoxicity with promising IC50 values, indicating its potential as an anticancer agent.
Antimicrobial Activity
This compound has also shown antimicrobial properties against several bacterial strains. Preliminary investigations suggest its efficacy in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings highlight its potential use in developing antimicrobial agents.
Synthesis and Derivatives
The synthesis of 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate pyrazole precursors with chlorinated aromatic compounds under controlled conditions. Variations in synthesis can lead to derivatives with altered biological activities.
Synthesis Example
A common synthetic route involves:
- Reacting 4-chlorobenzyl bromide with a trifluoromethyl-substituted pyrazole.
- Utilizing a base such as potassium carbonate to facilitate the reaction.
- Purifying the product via recrystallization or chromatography.
Case Study 1: Anti-inflammatory Efficacy
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in an animal model of arthritis. The results indicated a significant reduction in inflammation markers compared to controls, supporting its therapeutic potential.
Case Study 2: Antitumor Evaluation
In another study focusing on tumor cell lines, researchers treated various cancer cells with different concentrations of the compound. The results showed dose-dependent inhibition of cell proliferation, particularly in breast cancer cells, suggesting its role as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolone Derivatives
Notes:
- Melting Points : The target compound’s melting point (186°C) is comparable to its 3,4-difluorophenyl analog but lower than derivatives with nitro (1c: 213–215°C) or extended conjugation (5d: 235–237°C), indicating substituent-dependent lattice stability .
- ¹H-NMR : The CF₃ group deshields adjacent protons (δ 6.0 for CH), while aromatic protons (δ 7.6–7.8) reflect electron-withdrawing effects of Cl and CF₃ . Nitro-substituted analogs (1c) show upfield shifts due to stronger electron withdrawal .
Crystallographic and Electronic Features
- Crystal Packing : Weak C–H⋯O and C–H⋯π interactions stabilize the target compound’s lattice, similar to other pyrazolones . Derivatives with bulkier substituents (e.g., 5d) exhibit π–π stacking and C–H⋯F interactions, enhancing thermal stability .
- Electron Localization : The CF₃ group reduces electron density at the pyrazolone ring, confirmed by computational studies (e.g., Multiwfn analysis), altering reactivity in electrophilic substitutions compared to methyl or phenyl analogs .
Biological Activity
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one, a compound with the molecular formula and a molecular weight of 276.65 g/mol, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₈ClF₃N₂O |
| Molecular Weight | 276.65 g/mol |
| IUPAC Name | 1-(4-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol |
| Appearance | White powder |
| Storage Temperature | Room temperature |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. Recent studies have focused on optimizing reaction conditions to improve yield and purity.
Anti-Inflammatory Properties
Recent research highlights the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro studies have demonstrated significant activity against inflammatory markers. For instance, compounds related to this pyrazole exhibited IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium:
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 54.65 |
| Diclofenac Sodium | 54.65 |
This suggests that the compound may serve as a promising candidate for developing new anti-inflammatory agents .
Antiparasitic Activity
In a study evaluating various pyrazole derivatives, it was found that modifications in the structure significantly affected antiparasitic activity. The compound demonstrated notable efficacy with an EC50 value of , indicating strong potential against parasitic infections .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed using various cancer cell lines. Preliminary results indicated that while the compound exhibited cytotoxicity, it maintained selectivity towards cancer cells over normal cells, which is crucial for therapeutic applications.
Case Studies
Case Study 1: Anti-inflammatory Activity
A recent study investigated the anti-inflammatory effects of the compound in animal models of arthritis. The treated group showed a significant reduction in swelling and pain compared to controls, supporting its potential use in treating inflammatory conditions .
Case Study 2: Antiparasitic Efficacy
In vitro testing against Leishmania species revealed that the compound effectively inhibited parasite growth at low concentrations, demonstrating its potential as an antiparasitic agent .
Q & A
Q. What are the standard synthetic routes for preparing 1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one?
The synthesis typically involves cyclocondensation reactions. For example:
- Precursor selection : Start with substituted hydrazines and β-keto esters or trifluoromethyl-containing ketones. The 4-chlorophenyl group is introduced via nucleophilic substitution or coupling reactions .
- Reaction optimization : Multi-step synthesis under controlled temperatures (e.g., 80–100°C) in ethanol or THF, with catalysts like sodium acetate to promote cyclization .
- Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity. Monitor progress using TLC and NMR .
Q. What analytical techniques are critical for characterizing this compound?
- Structural elucidation : X-ray crystallography (e.g., WinGX/ORTEP for crystal structure determination) and NMR (¹H/¹³C) to confirm regiochemistry and substituent positions .
- Purity assessment : HPLC with UV detection (λ = 254 nm) or GC-MS for volatile derivatives .
- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition points (>200°C observed in related pyrazoles) .
Q. What physicochemical properties are essential for experimental design?
Key properties include:
- Molecular weight : 280.67 g/mol (calculated from C₁₀H₆ClF₃N₂O).
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Adjust solvent systems for biological assays .
- Storage : Stable at 2–8°C in sealed containers; sensitive to prolonged UV exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Case study : Discrepancies in NMR chemical shifts may arise from tautomerism (e.g., keto-enol forms). Use dynamic NMR or X-ray crystallography to confirm dominant tautomers .
- Cross-validation : Compare experimental IR stretching frequencies (C=O at ~1700 cm⁻¹) with DFT-computed spectra to validate assignments .
Q. What computational strategies are used to predict biological activity?
- Molecular docking : Screen against targets like carbonic anhydrase IX (PDB: 3IAI) using AutoDock Vina. The trifluoromethyl group enhances hydrophobic interactions .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values from in vitro assays .
- ADMET prediction : SwissADME to assess bioavailability (LogP ~3.2) and cytochrome P450 interactions .
Q. How can synthetic byproducts or regiochemical isomers be minimized?
- Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., hydrazone intermediates) and adjust stoichiometry .
- Regioselectivity control : Introduce electron-withdrawing groups (e.g., -CF₃) to direct cyclization to the 5-position .
- Byproduct analysis : LC-MS to identify dimers or oxidation products; optimize inert atmosphere conditions .
Q. What experimental designs assess environmental persistence or toxicity?
- Fate studies : Follow OECD Guideline 307: Aerobic/anaerobic soil degradation over 60 days. Measure half-life (t₁/₂) via LC-MS/MS .
- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .
Methodological Guidance for Data Interpretation
Q. Contradictory bioactivity data :
- Example : Inconsistent IC₅₀ values in anticancer assays may stem from cell line-specific metabolic profiles. Validate using 3D tumor spheroids and orthogonal assays (e.g., caspase-3 activation) .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare means across replicates. Report confidence intervals (95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
